4-Bromo-2-(methylsulfonyl)benzonitrile

Description

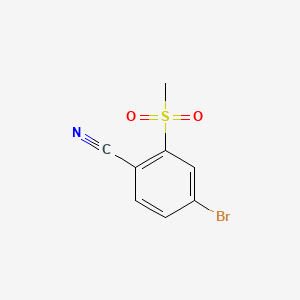

4-Bromo-2-(methylsulfonyl)benzonitrile (CAS: 1208402-11-2) is a brominated aromatic compound featuring a benzonitrile core substituted with a methylsulfonyl group at the 2-position and a bromine atom at the 4-position. Its molecular formula is C₈H₆BrNO₂S, with a molecular weight of 260.11 g/mol . This compound is primarily utilized in research settings, particularly in medicinal chemistry and materials science, as a precursor for synthesizing complex molecules or studying structure-activity relationships. Its methylsulfonyl group enhances electrophilicity, making it reactive in cross-coupling reactions, while the bromine atom serves as a leaving group in substitution reactions .

Properties

IUPAC Name |

4-bromo-2-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMSPSJVENMDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672924 | |

| Record name | 4-Bromo-2-(methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208402-11-2 | |

| Record name | 4-Bromo-2-(methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylsulfonyl)benzonitrile typically involves the bromination of 2-(methylsulfonyl)benzonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds as follows:

- Dissolve 2-(methylsulfonyl)benzonitrile in dichloromethane.

- Add N-bromosuccinimide to the solution.

- Stir the reaction mixture at 0°C to room temperature until the reaction is complete.

- Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylsulfonyl)benzonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzonitriles.

Reduction: Formation of 4-bromo-2-(methylsulfonyl)benzylamine.

Oxidation: Formation of 4-bromo-2-(methylsulfonyl)benzenesulfonic acid.

Scientific Research Applications

4-Bromo-2-(methylsulfonyl)benzonitrile is used in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methylsulfonyl)benzonitrile depends on its application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. The methylsulfonyl group can also participate in various chemical transformations, providing versatility in synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-bromo-2-(methylsulfonyl)benzonitrile and analogous compounds in terms of substituents, synthesis, reactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Biological Activity

4-Bromo-2-(methylsulfonyl)benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8BrNO2S

- Molecular Weight : 246.13 g/mol

- Structural Features : The compound contains a bromine atom and a methylsulfonyl group attached to a benzonitrile framework, which enhances its reactivity and solubility.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.

Enzyme Interaction

This compound interacts with specific enzymes, modulating their activity. For instance, it has been shown to inhibit dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis. This inhibition can lead to reduced folate levels, thereby impacting nucleic acid synthesis and cellular metabolism.

Cellular Effects

The compound affects various cellular processes:

- Modulation of gene expression related to oxidative stress response and apoptosis.

- Alteration of cell signaling pathways that can lead to therapeutic effects in conditions such as cancer and infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Studies :

- A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

-

Cancer Research :

- In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines. The IC50 values indicated a dose-dependent response, with lower concentrations being effective in reducing cell viability.

-

Enzyme Inhibition Studies :

- Research highlighted its role as an inhibitor of DHPS, showing that it could effectively reduce enzyme activity in a concentration-dependent manner. This finding suggests potential applications in treating diseases related to folate metabolism dysregulation.

Data Summary Table

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Inhibits cancer cell proliferation | |

| Enzyme Inhibition | Inhibits DHPS; reduces folate synthesis | |

| Gene Expression Modulation | Alters oxidative stress response genes |

Future Directions

Further research is necessary to fully elucidate the mechanisms of action of this compound. Areas of interest include:

- Detailed studies on its pharmacokinetics and bioavailability.

- Exploration of its potential synergistic effects with other therapeutic agents.

- Investigation into its safety profile and toxicity in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.